2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid
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Overview
Description
2-Oxa-8-thia-5-azaspiro[34]octane-6-carboxylic acid is a spirocyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms within its framework
Preparation Methods
The synthesis of 2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification .
Chemical Reactions Analysis
2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities . Additionally, spiro forms of lactones and oxazines, including 2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid, find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms .
Mechanism of Action
The mechanism of action of 2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid can be compared with other similar spirocyclic compounds, such as 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester and 7-Amino-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide These compounds share structural similarities but differ in their specific functional groups and applications The unique combination of oxygen, sulfur, and nitrogen atoms in 2-Oxa-8-thia-5-azaspiro[3
Properties
IUPAC Name |
(7R)-2-oxa-5-thia-8-azaspiro[3.4]octane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5(9)4-1-11-6(7-4)2-10-3-6/h4,7H,1-3H2,(H,8,9)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDSREBGCYDCFW-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2(S1)COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2(S1)COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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